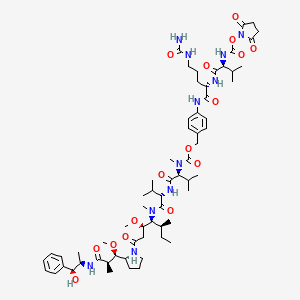

SuO-Val-Cit-PAB-MMAE

Beschreibung

Structure

2D Structure

Eigenschaften

Molekularformel |

C63H97N11O16 |

|---|---|

Molekulargewicht |

1264.5 g/mol |

IUPAC-Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C63H97N11O16/c1-15-38(8)53(46(87-13)33-49(77)73-32-20-24-45(73)55(88-14)39(9)56(79)66-40(10)54(78)42-21-17-16-18-22-42)71(11)60(83)51(36(4)5)69-59(82)52(37(6)7)72(12)63(86)89-34-41-25-27-43(28-26-41)67-57(80)44(23-19-31-65-61(64)84)68-58(81)50(35(2)3)70-62(85)90-74-47(75)29-30-48(74)76/h16-18,21-22,25-28,35-40,44-46,50-55,78H,15,19-20,23-24,29-34H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,85)(H3,64,65,84)/t38-,39+,40+,44-,45-,46+,50-,51-,52-,53-,54+,55+/m0/s1 |

InChI-Schlüssel |

CIQIZABZFKYHOV-ZUYLRLFMSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)ON4C(=O)CCC4=O |

Kanonische SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)ON4C(=O)CCC4=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SuO-Val-Cit-PAB-MMAE for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SuO-Val-Cit-PAB-MMAE drug-linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details its core components, mechanism of action, physicochemical properties, and provides detailed experimental protocols for its synthesis and conjugation. Furthermore, it summarizes key quantitative data from preclinical studies to aid researchers in the evaluation and application of this technology.

Core Components and Mechanism of Action

This compound is a sophisticated, multi-functional molecule designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells. It is comprised of four key components, each with a distinct role in the overall mechanism of action of the resulting ADC.

-

SuO (N-hydroxysuccinimide ester): This reactive group is the point of attachment to the monoclonal antibody (mAb). It readily reacts with primary amines, such as the ε-amino group of lysine residues on the antibody surface, to form a stable amide bond.[1]

-

Val-Cit (Valine-Citrulline): This dipeptide serves as a cleavable linker. It is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[2][3]

-

PAB (p-aminobenzyl carbamate): This acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the efficient and traceless release of the unmodified cytotoxic payload.

-

MMAE (Monomethyl Auristatin E): MMAE is a synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10.[4] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]

The overall mechanism of action for an ADC utilizing the this compound system is a sequential process:

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of MMAE. The mAb component directs the ADC to tumor cells that overexpress the target antigen.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.

-

Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome. The acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Val-Cit linker.

-

Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, releasing free and fully active MMAE into the cytoplasm of the cancer cell.

-

Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1895916-24-1 |

| Molecular Formula | C₆₇H₁₀₃N₁₁O₁₇ |

| Molecular Weight | 1334.60 g/mol |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO |

| Storage Conditions | -20°C or -80°C, protected from light. Solutions are not stable and should be prepared fresh. |

Quantitative Data

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various vc-MMAE antibody-drug conjugates in different cancer cell lines from preclinical studies. Lower IC50 values indicate higher potency.

| ADC Target | Cell Line | Cancer Type | IC50 (ng/mL) |

| CD22 | DoHH2 | Non-Hodgkin Lymphoma | 20 |

| CD22 | Granta 519 | Non-Hodgkin Lymphoma | ~284 |

| CD30 | L-82 | Hodgkin Lymphoma | 2 - 55 |

| EGFR | A549 | Non-Small Cell Lung Cancer | Not specified, but effective inhibition |

| HER2 | SKBR3 | Breast Cancer | 410.54 ± 4.9 nM |

| N/A | HEK293 | Embryonic Kidney | 482.86 ± 6.4 nM |

| N/A | BJ | Fibroblast | 480 nM |

| N/A | U2OS | Osteosarcoma | 560 nM |

Note: IC50 values can vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.

In Vivo Efficacy in Xenograft Models

The following table summarizes the in vivo efficacy of vc-MMAE ADCs in various mouse xenograft models.

| ADC Target | Xenograft Model | Cancer Type | Key Findings |

| CD22 | DoHH2 | Non-Hodgkin Lymphoma | Complete and durable tumor remission in all mice with a single 7.5 mg/kg dose. |

| CD22 | Granta 519 | Non-Hodgkin Lymphoma | Complete and persistent response in 90% of mice with a single 7.5 mg/kg dose. |

| EGFR | A549 | Non-Small Cell Lung Cancer | Effectively inhibited tumor growth and promoted apoptosis in tumor tissues. |

| CD30 | L-82 | Hodgkin Lymphoma | Intratumoral MMAE concentration correlated with anti-tumor activity. |

| KRAS G12V | N/A | N/A | A 20 mg/kg dose significantly inhibited tumor growth. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The following is a representative protocol.

Step 1: Solid-Phase Synthesis of Fmoc-Val-Cit-PAB-OH

-

Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).

-

Fmoc-Citrulline Coupling: Couple Fmoc-Cit-OH to the resin using a suitable coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

-

Fmoc-Valine Coupling: Couple Fmoc-Val-OH to the deprotected citrulline residue using the same coupling method as in step 2.

-

PAB-OH Coupling: Couple p-aminobenzyl alcohol (PAB-OH) to the N-terminus of the valine residue.

-

Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the crude product in cold diethyl ether and purify by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-OH.

Step 2: Coupling of MMAE to Fmoc-Val-Cit-PAB-OH

-

Dissolution: Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.

-

Coupling Reaction: Add a coupling agent (e.g., HOBt and pyridine) and stir the reaction at room temperature. Monitor the reaction progress by HPLC.

-

Purification: Purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.

Step 3: Synthesis of SuO-Glu-Val-Cit-PAB-MMAE

-

Fmoc Deprotection: Remove the Fmoc group from Fmoc-Val-Cit-PAB-MMAE using piperidine in DMF to yield NH₂-Val-Cit-PAB-MMAE.

-

Glutamic Acid Coupling: Couple Fmoc-Glu(OtBu)-OH to the deprotected amine using standard peptide coupling reagents.

-

Side-Chain Deprotection: Remove the t-butyl protecting group from the glutamic acid residue using trifluoroacetic acid (TFA).

-

SuO Ester Formation: React the free carboxylic acid of the glutamic acid residue with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) to form the final SuO-Glu-Val-Cit-PAB-MMAE.

-

Final Purification: Purify the final product by reverse-phase HPLC and characterize by mass spectrometry and NMR.

Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of the drug-linker to the lysine residues of a monoclonal antibody.

-

Antibody Preparation:

-

Perform a buffer exchange of the monoclonal antibody into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4-8.5).

-

Determine the accurate concentration of the antibody solution.

-

-

Drug-Linker Preparation:

-

Dissolve this compound in an organic co-solvent such as DMSO to prepare a stock solution.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical molar excess is 5-10 fold.

-

Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as a 0.1 M glycine solution, to a final concentration of 10 mM to react with any unreacted SuO-ester groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the ADC:

-

Remove unconjugated drug-linker and other small molecule reactants by size-exclusion chromatography (SEC) using a pre-equilibrated column (e.g., Sephadex G-25).

-

Elute the ADC with a suitable formulation buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the purified ADC.

-

-

Characterization of the ADC:

-

Protein Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer.

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Aggregation: Assess the level of aggregation by size-exclusion chromatography (SEC).

-

Identity and Integrity: Confirm the identity and integrity of the ADC by mass spectrometry.

-

Mandatory Visualizations

Caption: Mechanism of action of a this compound ADC.

References

- 1. bicellscientific.com [bicellscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SuO-Val-Cit-PAB-MMAE: Structure, Function, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SuO-Val-Cit-PAB-MMAE drug-linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). This document details the molecular structure, mechanism of action, relevant quantitative data, and key experimental protocols associated with this technology.

Core Structure and Components

The this compound is a complex, multi-functional molecule designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells. Each component of its structure plays a crucial role in the overall stability, specificity, and efficacy of the resulting ADC.

-

SuO (N-hydroxysuccinimide ester): This reactive group is located at the terminus of the linker and serves as the primary point of attachment to the monoclonal antibody (mAb). It readily forms a stable amide bond with the ε-amino groups of lysine residues on the antibody surface.

-

Val-Cit (Valine-Citrulline): This dipeptide sequence constitutes the enzymatically cleavable portion of the linker. The Val-Cit motif is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated within the tumor microenvironment and inside cancer cells. This ensures that the cytotoxic payload is released preferentially at the site of action, minimizing systemic toxicity. While stable in human plasma, the Val-Cit linker has shown susceptibility to premature cleavage by carboxylesterase 1c in mouse plasma.[1][2] To address this, a glutamic acid residue is sometimes added to create a Glu-Val-Cit linker, which demonstrates enhanced stability in murine models.[1][3]

-

PAB (p-aminobenzylcarbamate): The PAB group acts as a self-immolative spacer. Upon cleavage of the Val-Cit linker by cathepsins, the PAB moiety becomes electronically unstable and spontaneously decomposes, ensuring the efficient and traceless release of the unmodified MMAE payload into the cytoplasm of the target cell.

-

MMAE (Monomethyl Auristatin E): MMAE is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[4] It functions as a microtubule inhibitor by binding to tubulin and preventing its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone drug but is highly effective as an ADC payload.

Quantitative Data

The following tables summarize key quantitative data for this compound and related ADCs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C67H103N11O17 |

| Molecular Weight | 1334.60 g/mol |

| CAS Number | 1895916-24-1 |

| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) |

| Storage Conditions | -80°C, protect from light |

Table 2: In Vitro Cytotoxicity of Free MMAE in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |

Table 3: Comparative In Vivo Performance of Glu-Val-Cit vs. Val-Cit Linkers in ADCs

| ADC Linker | In Vivo Stability (Mouse Model) | Antitumor Efficacy (Mouse Model) |

| Glu-Val-Cit | Significantly enhanced plasma stability; half-life extended from ~2 days to ~12 days. | Superior treatment efficacy, leading to complete tumor remission in some models. |

| Val-Cit | Prone to premature cleavage by carboxylesterase 1c, leading to a shorter half-life. | Less effective, with poor therapeutic outcomes in some models due to linker instability. |

Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound system is a multi-step process that ensures targeted cell killing.

References

The Gatekeeper of Potency: An In-depth Technical Guide to the Val-Cit Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The linker is a critical component in the design of antibody-drug conjugates (ADCs), dictating the stability, efficacy, and safety of these targeted therapeutics. Among the most successful and widely utilized cleavable linkers is the valine-citrulline (Val-Cit) dipeptide. This technical guide provides a comprehensive overview of the Val-Cit linker, detailing its mechanism of action, stability profile, and impact on ADC performance. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a resource for researchers in the field of ADC development.

Introduction: The Pivotal Role of the Linker in ADCs

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[] Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.[] They are complex molecules composed of three components: a monoclonal antibody that binds to a specific target antigen on cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.[][2]

The linker's role is paramount; it must be stable enough to remain intact while the ADC is in systemic circulation, preventing premature release of the cytotoxic payload that could lead to off-target toxicity.[3] Upon reaching the target tumor cell, the linker must then be efficiently cleaved to release the payload in its active form. Linkers can be broadly categorized as non-cleavable or cleavable. The Val-Cit linker is a prime example of a protease-cleavable linker, designed to be selectively processed by enzymes that are overexpressed in the tumor microenvironment or within cancer cells. Its success is demonstrated by its incorporation into several FDA-approved ADCs, including Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin).

Mechanism of Action: A Precisely Timed Release

The efficacy of ADCs utilizing a Val-Cit linker hinges on a multi-step intracellular process that ensures the targeted release of the cytotoxic payload.

-

Binding and Internalization: The ADC circulates in the bloodstream and binds to its specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell within an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes and characterized by an acidic environment.

-

Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by lysosomal proteases, most notably Cathepsin B. Cathepsin B is a cysteine protease that is often upregulated in various tumor cells. The cleavage occurs at the peptide bond between the citrulline residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (PABC) group.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker by Cathepsin B initiates a spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolation" is a rapid, traceless process that results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Cell Death: Once released, the potent payload can exert its cytotoxic effect, for instance, by disrupting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Caption: Mechanism of ADC internalization and payload release.

The Bystander Effect: Amplifying Therapeutic Efficacy

A significant advantage of using cleavable linkers like Val-Cit, paired with a membrane-permeable payload such as monomethyl auristatin E (MMAE), is the ability to induce a "bystander effect". After the payload is released within the target antigen-positive cell, its lipophilic nature allows it to diffuse across the cell membrane and kill adjacent, antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors where antigen expression can be varied. ADCs with non-cleavable linkers typically release a charged payload-linker-amino acid complex that cannot efficiently cross cell membranes, thus limiting the bystander effect.

Caption: Signaling pathway of the ADC bystander effect.

Stability and Cleavage Kinetics: A Balancing Act

The ideal linker must strike a balance between stability in circulation and efficient cleavage at the target site. The Val-Cit linker generally exhibits high stability in human plasma. However, a notable challenge in preclinical development is its instability in mouse plasma, which is attributed to cleavage by the carboxylesterase Ces1c. This has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which shows enhanced stability in mice while retaining sensitivity to Cathepsin B.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of ADCs with Val-Cit and other linkers. It is important to note that direct comparisons can be challenging as values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.

Table 1: Comparative In Vitro Cytotoxicity of MMAE-Based ADCs

| ADC Construct | Target Cell Line | IC50 (ng/mL) | Reference |

| cAC10-vcMMAE (DAR 2) | L-82 | 55 | |

| cAC10-vcMMAE (DAR 4) | L-82 | 10 | |

| cAC10-vcMMAE (DAR 8) | L-82 | 2 | |

| h1F6-vcMMAE (DAR 4) | L-82 | 20 | |

| cOKT9-vcMMAE (DAR 4) | L-82 | 25 |

This table illustrates the direct cytotoxic potency of MMAE-containing ADCs with a Val-Cit linker against a target cell line. The potency is influenced by the drug-to-antibody ratio (DAR) and the specific antibody used.

Table 2: Comparative In Vivo Efficacy of ADCs in a Mouse Tumor Model

| ADC Linker | Efficacy | Reference |

| Glu-Val-Cit | Superior | |

| Val-Cit | Effective |

This table summarizes in vivo data highlighting the enhanced efficacy of an ADC with a Glu-Val-Cit linker compared to a standard Val-Cit linker, suggesting improved stability translates to better anti-tumor activity.

Table 3: Plasma Stability of Various Linker Types

| Linker Type | Cleavage Mechanism | Plasma Stability | Key Features | References |

| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B in lysosomes) | High | High plasma stability; specific cleavage by tumor-associated proteases. | |

| β-Glucuronide | Enzyme-cleavable (β-glucuronidase in tumor microenvironment) | High | Highly stable in plasma; specific release at the tumor site. | |

| Sulfatase-cleavable | Enzyme-cleavable (sulfatase in tumor microenvironment) | High (> 7 days in mouse plasma) | Demonstrated high plasma stability compared to Val-Cit in mouse models. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different linker technologies.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Methodology:

-

Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Sample Preparation: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins. Vortex and centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant containing the released payload and remaining ADC fragments.

-

Quantification Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).

-

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).

-

Activate Cathepsin B according to the manufacturer's protocol.

-

-

Reaction Setup: In a microcentrifuge tube, combine the ADC and reaction buffer. Equilibrate to 37°C.

-

Initiate Cleavage: Add a predetermined amount of activated Cathepsin B to the tube to start the reaction.

-

Time Points and Quenching: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a protease inhibitor or by immediate freezing).

-

Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS. Use a C18 column and a suitable gradient to separate the intact ADC from the cleaved payload.

-

Data Interpretation: Monitor the decrease in the peak area of the intact ADC and the increase in the peak area of the released payload over time. Plot the percentage of released payload against time to determine the cleavage kinetics (e.g., half-life).

Caption: Workflow for assessing ADC linker stability and efficacy.

Conclusion and Future Directions

The Val-Cit linker has proven to be a robust and reliable component in the design of successful antibody-drug conjugates. Its high stability in human circulation and specific cleavage by lysosomal proteases provide a wide therapeutic window. The ability to induce a bystander effect further enhances its therapeutic potential. However, challenges such as instability in rodent plasma and the potential for off-target toxicity highlight the need for continued innovation. The development of next-generation linkers, such as tripeptide variants with improved stability profiles, demonstrates the ongoing efforts to refine and optimize this critical component of ADC technology. A thorough understanding of the principles outlined in this guide is essential for the rational design of future ADCs with enhanced efficacy and safety.

References

The Core Mechanism of MMAE as a Payload in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent, widely employed as a cytotoxic payload in antibody-drug conjugates (ADCs). Its high cytotoxicity, which is up to 1000 times more effective than traditional chemotherapeutics like doxorubicin, necessitates its targeted delivery to cancer cells via monoclonal antibodies.[1] This guide provides an in-depth exploration of the cellular and molecular mechanisms of MMAE, from ADC internalization and intracellular trafficking to the precise molecular interactions that culminate in apoptotic cell death. Detailed experimental protocols for key analytical assays, quantitative data summaries, and visualizations of the critical pathways are presented to provide a comprehensive resource for researchers in the field of oncology and drug development.

Introduction: The "Magic Bullet" Concept and the Role of MMAE

Antibody-drug conjugates represent a significant advancement in targeted cancer therapy, embodying the "magic bullet" concept by selectively delivering highly cytotoxic agents to tumor cells while minimizing systemic exposure.[1] This targeted approach is achieved through three core components: a monoclonal antibody that binds to a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1] MMAE, a synthetic analog of the natural antimitotic agent dolastatin 10, has emerged as a clinically successful and widely utilized payload due to its profound potency.[1][2] Administered as a standalone drug, MMAE's toxicity is prohibitive; however, when conjugated to an antibody, its cytotoxic power is unleashed specifically within the targeted cancer cells.

The Multi-Step Mechanism of Action of MMAE-ADCs

The therapeutic effect of an MMAE-based ADC is a cascade of events, beginning with antigen recognition and culminating in the induction of apoptosis. This process can be dissected into several key stages:

Binding, Internalization, and Intracellular Trafficking

The journey of an MMAE-ADC begins with the monoclonal antibody component binding to its specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endocytic vesicle. There are two primary pathways for this internalization: clathrin-mediated endocytosis and caveolae-mediated endocytosis.

Once inside the cell, the endosome containing the ADC undergoes a maturation process, trafficking through the endosomal-lysosomal pathway. The vesicle eventually fuses with a lysosome, an organelle characterized by its acidic internal environment (pH 4.5-5.0) and a high concentration of proteolytic enzymes, such as cathepsins.

Diagram: ADC Internalization and Intracellular Trafficking

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Auristatin Analogs

This guide provides a comprehensive overview of the discovery, development, and mechanism of action of auristatin analogs, a class of potent cytotoxic agents integral to the development of antibody-drug conjugates (ADCs).

Introduction

Auristatins are synthetic analogs of the natural product dolastatin 10 and are characterized by their potent antimitotic activity.[1][2] They are a cornerstone in the field of oncology, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs).[3][4] ADCs utilize the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents like auristatins directly to cancer cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[3] This guide delves into the core aspects of auristatin analog discovery and development, presenting key data, experimental methodologies, and the underlying biological pathways.

Discovery and Origin

The journey of auristatins began with the isolation of dolastatin 10 from the sea hare Dolabella auricularia by Pettit and colleagues in 1987. Dolastatin 10, a pentapeptide, exhibited remarkable cytotoxic activity against a variety of cancer cell lines. However, its clinical development was hampered by a narrow therapeutic window. This led to extensive research into synthetic analogs, the auristatins, with the aim of preserving high cytotoxicity while improving pharmacological properties. A pivotal modification was the removal of a methyl group from the N-terminus of the dolavaline residue, which gave rise to auristatin analogs with slightly reduced potency but provided a crucial handle for linker attachment in ADCs. This innovation paved the way for the development of highly effective ADC payloads, including the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).

Mechanism of Action

Auristatins exert their potent cytotoxic effects by inhibiting tubulin polymerization. They bind to the vinca alkaloid binding site on tubulin, disrupting the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death). The high potency of auristatins, with IC50 values in the picomolar to nanomolar range, makes them ideal payloads for ADCs.

Signaling Pathways

The induction of apoptosis by auristatins involves a cascade of molecular events. Following mitotic arrest, auristatin-PE has been shown to up-regulate the expression of p21WAF1 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the apoptotic pathway. Furthermore, auristatin-based ADCs can trigger the cleavage of poly ADP-ribose polymerase (PARP) and caspase-3 and caspase-9, which are key executioners of apoptosis. Interestingly, auristatin-induced cell death can also stimulate an immune response, a phenomenon known as immunogenic cell death (ICD), which is characterized by the surface exposure of calreticulin and the release of other damage-associated molecular patterns (DAMPs). This suggests that auristatin-based ADCs not only directly kill cancer cells but may also recruit the immune system to fight the tumor.

Diagram 1: Mechanism of action for an auristatin-based ADC.

Structure-Activity Relationship (SAR) and Key Analogs

The pentapeptide structure of auristatins allows for systematic modifications to fine-tune their activity, solubility, and conjugation properties. SAR studies have primarily focused on the N-terminal (P1) and C-terminal (P5) subunits.

-

Monomethyl Auristatin E (MMAE): Features an N-terminal monomethylated pentapeptide. It is highly potent and membrane-permeable, which allows it to exert a "bystander effect," killing neighboring antigen-negative tumor cells. However, it can also be susceptible to efflux pumps, which can lead to drug resistance.

-

Monomethyl Auristatin F (MMAF): Differs from MMAE by having a charged phenylalanine at the C-terminus. This modification reduces its membrane permeability, limiting the bystander effect but also making it less susceptible to efflux pumps and potentially leading to a better safety profile.

The choice between MMAE and MMAF as a payload often depends on the specific target and tumor microenvironment. Furthermore, modifications to the central P2-P4 subunits have been explored to enhance properties like hydrophilicity, which can improve the pharmacokinetics of ADCs with high drug-to-antibody ratios (DAR).

Diagram 2: General pentapeptide structure of auristatin analogs.

Quantitative Data on Auristatin Analog Activity

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of various auristatin analogs and their corresponding ADCs.

Table 1: In Vitro Cytotoxicity of Auristatin Analogs and ADCs

| Compound/ADC | Payload | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| Free MMAE | MMAE | U-2932 | Diffuse Large B-cell Lymphoma | 0.33 | |

| Free MMAE | MMAE | SUDHL-2 | Diffuse Large B-cell Lymphoma | 0.50 | |

| Free MMAE | MMAE | Toledo | Diffuse Large B-cell Lymphoma | 0.87 | |

| Free MMAE | MMAE | SK-BR-3 | Breast Cancer | 3.27 nM | |

| Free MMAE | MMAE | HEK293 | Kidney Cancer | 4.24 nM | |

| Brentuximab vedotin | MMAE | Hodgkin lymphoma cells | Hodgkin Lymphoma | < 10 | |

| L49-vcMMAF | MMAF | SK-MEL-5 | Melanoma | 0.7 - 7.1 | |

| MMAE/F dual-drug ADC | MMAE/F | Resistant tumor model | N/A | 0.7 | |

| MMAF single-drug ADC | MMAF | Resistant tumor model | N/A | 0.8 | |

| MMAE single-drug ADC | MMAE | Resistant tumor model | N/A | > 2000 |

Table 2: In Vivo Efficacy of Auristatin-Based ADCs

| ADC | Payload | Cancer Model | Efficacy | Reference |

| Trastuzumab-28 | MMAPYE | HCC1954 human breast carcinoma orthotopic xenograft | 77.7% tumor regression (single 5 mg/kg dose) | |

| Trastuzumab-MMAU (DAR=8) | MMAU | EGFR-expressing xenograft | Well-tolerated at doses up to 100 mg/kg in mice |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel auristatin analogs. Below are representative protocols for key assays.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability following treatment with a cytotoxic agent.

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Preparation and Treatment: Prepare serial dilutions of the auristatin analog or ADC in the appropriate cell culture medium. Remove the old medium from the cells and add the drug dilutions. Include untreated and vehicle controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.

-

Data Acquisition: Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 492 nm for XTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the log of the drug concentration.

Diagram 3: Experimental workflow for an in vitro cytotoxicity assay.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules by monitoring changes in light scattering.

-

Reagent Preparation: Prepare a standard reaction mixture containing tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol). Keep all reagents on ice.

-

Assay Setup: In a 96-well plate, add the test compound (auristatin analog) at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls, as well as a no-drug control.

-

Initiation: Initiate the polymerization reaction by adding the tubulin solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 30-60 minutes) to monitor the kinetics of polymerization.

-

Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

Apoptosis Detection by Western Blot

This method detects the cleavage of key apoptotic proteins like PARP and caspase-3.

-

Cell Treatment and Lysis: Treat cells with the auristatin analog for various time points (e.g., 24, 48, 72 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for cleaved PARP and cleaved caspase-3. Follow this with incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of cleaved forms of PARP and caspase-3 indicates the induction of apoptosis.

Diagram 4: Auristatin-induced apoptotic signaling pathway.

Conclusion and Future Directions

The discovery and development of auristatin analogs have revolutionized the field of targeted cancer therapy. Their high potency and well-characterized mechanism of action make them exceptional payloads for antibody-drug conjugates. Ongoing research continues to explore novel auristatin structures with improved properties, such as increased hydrophilicity for better ADC pharmacokinetics and efficacy against drug-resistant tumors. The strategic design of new auristatin analogs, combined with advances in linker technology and antibody engineering, holds immense promise for the next generation of ADCs with wider therapeutic windows and enhanced anti-tumor activity.

References

An In-depth Technical Guide to SuO-Val-Cit-PAB-MMAE for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SuO-Val-Cit-PAB-MMAE drug-linker, a pivotal component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document delves into the core components, mechanism of action, experimental protocols, and quantitative data associated with this advanced ADC technology.

Core Components and Mechanism of Action

The this compound system is a sophisticated drug-linker conjugate designed for the selective delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells.[1] Its efficacy relies on a multi-step process that ensures targeted cytotoxicity.[1] The conjugate is comprised of several key components, each with a specific function in the overall mechanism of action.[2][3]

-

SuO (N-hydroxysuccinimide ester): This reactive group facilitates the covalent conjugation of the drug-linker to primary amines, such as lysine residues, on the monoclonal antibody (mAb).[2] This forms a stable amide bond, securely linking the cytotoxic payload to its antibody delivery vehicle.

-

Val-Cit (Valine-Citrulline): This dipeptide sequence serves as the enzymatically cleavable linker. It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment. This targeted cleavage ensures that the cytotoxic payload is preferentially released inside the cancer cells, minimizing off-target toxicity.

-

PAB (p-aminobenzylcarbamate): The PAB moiety functions as a self-immolative spacer. Upon the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" is crucial for the traceless release of the unmodified MMAE payload.

-

MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent and a tubulin inhibitor. It functions as a mitotic inhibitor by binding to tubulin and disrupting microtubule polymerization, which leads to G2/M phase cell cycle arrest and subsequent apoptosis. Due to its high cytotoxicity, MMAE is not suitable for use as a standalone drug and requires a targeted delivery system like an ADC.

The overall mechanism of action for an ADC utilizing the this compound system is as follows:

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents the premature release of MMAE. The mAb component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit linker.

-

Self-Immolation and Payload Release: The cleavage of the linker triggers the self-immolation of the PAB spacer, leading to the release of free, unmodified MMAE into the cytoplasm of the cancer cell.

-

Cytotoxic Effect: The released MMAE binds to tubulin, disrupting microtubule dynamics, inducing cell cycle arrest, and ultimately leading to apoptotic cell death.

Data Presentation

The following tables summarize key quantitative data for ADCs utilizing the Val-Cit-PAB-MMAE linker system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1895916-24-1 | |

| Molecular Formula | C₆₇H₁₀₃N₁₁O₁₇ | |

| Molecular Weight | 1334.60 g/mol | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C or -80°C, sealed, protected from light. Unstable in solution; prepare fresh. |

Table 2: Characterization of ADCs with Val-Cit-PAB-MMAE Linker

| Analytical Method | Parameter Measured | Typical Results | Reference(s) |

| Hydrophobic Interaction Chromatography (HIC-HPLC) | Average Drug-to-Antibody Ratio (DAR), Distribution of DAR species | Average DAR of 3.5-4.0, with distinct peaks for DAR0, DAR2, DAR4, etc. | |

| Mass Spectrometry | Average DAR, Mass of ADC species | Confirms the covalent attachment of the drug-linker and provides an accurate DAR value. | |

| Size-Exclusion Chromatography (SEC-HPLC) | Aggregation and Fragmentation | >95% monomer content | |

| Antigen Binding Assay (ELISA) | Binding affinity to target antigen | ADC retains high binding affinity comparable to the unconjugated antibody. |

Table 3: Comparative Pharmacokinetic Parameters of Antibody-Conjugated MMAE (acMMAE) in Clinically Approved vc-MMAE ADCs

| Parameter | Brentuximab Vedotin | Polatuzumab Vedotin |

| Clearance | Similar among ADCs, with an inter-compound variability of 15% | |

| Central Volume of Distribution | Similar among ADCs, with an inter-compound variability of 5% | |

| Terminal Half-life | 4-6 days | 6-10 days |

Note: This table leverages published data from clinically approved vc-MMAE ADCs, Brentuximab Vedotin and Polatuzumab Vedotin, to provide a comparative framework.

Experimental Protocols

Synthesis of this compound

While the complete, step-by-step synthesis protocol is often proprietary, the general strategy involves a multi-step process. This includes the solid-phase peptide synthesis of the Val-Cit dipeptide, coupling with the PAB spacer, conjugation to MMAE, and finally, the introduction of the SuO-ester for antibody conjugation.

A general procedure is as follows:

-

Solid-Phase Peptide Synthesis of Fmoc-Val-Cit-PAB-OH: This involves the sequential coupling of Fmoc-protected amino acids (Citrulline and Valine) to a resin, followed by coupling to p-aminobenzyl alcohol and cleavage from the resin.

-

MMAE Conjugation: The synthesized Fmoc-Val-Cit-PAB-OH is then conjugated to MMAE using standard peptide coupling reagents.

-

Fmoc Deprotection: The Fmoc protecting group is removed to expose the N-terminal amine.

-

Introduction of SuO-ester: A linker such as glutaric anhydride is reacted with the N-terminus, followed by activation with N-hydroxysuccinimide to form the final SuO-ester.

Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of the drug-linker to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound dissolved in an organic solvent (e.g., DMSO)

-

Quenching solution (e.g., 0.1 M glycine)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Ensure the antibody is at the desired concentration in an amine-free buffer.

-

Conjugation Reaction: Add the this compound solution to the antibody solution at a molar excess of 5-10 fold.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

Quenching the Reaction: Add the quenching solution to a final concentration of 10 mM to quench any unreacted SuO-ester groups and incubate for 15 minutes.

-

Purification: Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated size-exclusion chromatography column.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

Materials:

-

Target (antigen-positive) and control (antigen-negative) cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

MTT solution (5 mg/mL)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an optimal density and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibody in cell culture medium and add to the cells.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

In Vivo Efficacy Study

In vivo efficacy is typically evaluated in xenograft models.

Procedure:

-

Model Development: Human cancer cell lines are implanted in immunocompromised mice to develop xenograft tumors.

-

ADC Administration: Once tumors reach a specified size, animals are treated with the ADC, a control antibody, or vehicle.

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are often excised for further analysis.

Mandatory Visualizations

Caption: Mechanism of action of a this compound ADC.

References

The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This innovative approach allows for the selective delivery of highly active payloads to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The intricate design of these tripartite molecules—comprising a monoclonal antibody, a chemical linker, and a cytotoxic payload—is a key determinant of their clinical success. This technical guide provides an in-depth exploration of the core principles governing ADC design, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

Core Components of Antibody-Drug Conjugates

The efficacy and safety of an ADC are intricately linked to the judicious selection and optimization of its three primary components: the antibody, the linker, and the cytotoxic payload. Each element plays a critical role in the overall mechanism of action and therapeutic window of the conjugate.

The Antibody: The Guiding Missile

The monoclonal antibody (mAb) serves as the targeting moiety, responsible for recognizing and binding to specific antigens on the surface of tumor cells. The ideal antibody for an ADC possesses several key characteristics:

-

High Target Specificity: The antibody should exhibit high affinity and specificity for a tumor-associated antigen that is abundantly and homogeneously expressed on cancer cells, with minimal expression on healthy tissues to reduce off-target toxicity.

-

Efficient Internalization: Upon binding to its target antigen, the ADC-antigen complex must be rapidly and efficiently internalized by the cancer cell, a crucial step for delivering the payload to its intracellular site of action. The rate of internalization can significantly influence the overall potency of the ADC.

-

Long Circulation Half-Life: A prolonged plasma half-life is desirable to maximize the opportunity for the ADC to reach the tumor site. Humanized or fully human antibodies are often preferred to minimize immunogenicity and extend circulation time.

-

Optimal Isotype: The choice of antibody isotype (e.g., IgG1, IgG2, IgG4) can influence its effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), which can contribute to the overall anti-tumor activity of the ADC.

The Cytotoxic Payload: The Potent Warhead

The payload is the pharmacologically active component of the ADC, responsible for inducing cancer cell death upon its release. Ideal payloads for ADCs are highly potent, with cytotoxic activity in the sub-nanomolar range, as only a small fraction of the administered ADC dose typically reaches the tumor. The two main classes of payloads used in clinically approved and investigational ADCs are:

-

Tubulin Inhibitors: These agents, such as auristatins (e.g., monomethyl auristatin E - MMAE, monomethyl auristatin F - MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

DNA-Damaging Agents: This class includes compounds like calicheamicins, duocarmycins, and pyrrolobenzodiazepine (PBD) dimers, which induce cell death by causing DNA damage. Topoisomerase I inhibitors, such as SN-38 and deruxtecan (DXd), are also a prominent class of DNA-damaging payloads.

The physicochemical properties of the payload, such as its hydrophobicity and membrane permeability, are also critical considerations that influence the overall properties of the ADC, including its aggregation propensity and ability to induce a bystander effect.

The Linker: The Critical Connection

The linker is the chemical bridge that connects the payload to the antibody. Its design is paramount to the stability and efficacy of the ADC. The linker must be stable enough to remain intact in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity. However, it must also be designed to efficiently release the active payload upon internalization into the target cancer cell. There are two main categories of linkers:

-

Cleavable Linkers: These linkers are designed to be cleaved by specific conditions prevalent within the tumor microenvironment or inside cancer cells. Common cleavage mechanisms include:

-

Protease-Cleavable Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases such as Cathepsin B, which are often upregulated in tumor cells.

-

pH-Sensitive Linkers: Hydrazone linkers, for example, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).

-

Glutathione-Sensitive Linkers: Disulfide linkers can be cleaved in the reducing intracellular environment, which has a higher concentration of glutathione than the bloodstream.

-

-

Non-Cleavable Linkers: These linkers, such as thioether linkers (e.g., SMCC), do not have a specific cleavage site. The payload is released upon the complete degradation of the antibody backbone within the lysosome. This results in the release of the payload with the linker and a residual amino acid attached.

The choice of linker technology significantly impacts the ADC's mechanism of action, pharmacokinetic profile, and therapeutic index.

The Mechanism of Action of Antibody-Drug Conjugates

The therapeutic effect of an ADC is achieved through a multi-step process that relies on the coordinated function of its three components.

Figure 1: Generalized mechanism of action of an antibody-drug conjugate.

-

Binding: The ADC circulates in the bloodstream and its antibody component specifically binds to the target antigen on the surface of a cancer cell.[1][2]

-

Internalization: Following binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[2][3]

-

Intracellular Trafficking: The internalized complex is trafficked through the endosomal-lysosomal pathway.[1]

-

Payload Release: Within the acidic environment of the endosomes and/or the protease-rich environment of the lysosomes, the linker is cleaved (for cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the cytotoxic payload into the cytoplasm.

-

Mechanism of Action: The released payload then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.

-

Cell Death: The potent cytotoxicity of the payload ultimately induces programmed cell death in the cancer cell.

Conjugation Chemistry and Drug-to-Antibody Ratio (DAR)

The method used to conjugate the payload to the antibody is a critical aspect of ADC design, as it influences the homogeneity, stability, and in vivo performance of the final product. The average number of payload molecules attached to a single antibody is known as the drug-to-antibody ratio (DAR).

Traditional conjugation methods involve the chemical modification of surface-exposed lysine or cysteine residues on the antibody.

-

Lysine Conjugation: This method targets the primary amines of lysine residues. As there are numerous lysine residues on a typical antibody, this approach often results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.

-

Cysteine Conjugation: This approach typically involves the reduction of interchain disulfide bonds to generate free thiol groups for conjugation. This method offers more control over the conjugation sites and generally produces ADCs with a more defined DAR (typically 0, 2, 4, 6, or 8).

The heterogeneity of traditional conjugation methods has led to the development of site-specific conjugation technologies. These techniques enable the attachment of the payload at specific, predetermined sites on the antibody, resulting in a homogeneous ADC with a uniform DAR. This homogeneity can lead to improved pharmacokinetics, a wider therapeutic window, and simplified manufacturing and characterization processes.

The DAR is a critical quality attribute that must be carefully optimized. A low DAR may result in insufficient potency, while a high DAR can lead to increased aggregation, reduced stability, and faster clearance from circulation. For many ADCs, an optimal DAR is considered to be between 2 and 4.

References

An In-depth Technical Guide to the Chemical Properties and Stability of SuO-Val-Cit-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of SuO-Val-Cit-PAB-MMAE, a critical drug-linker conjugate employed in the development of Antibody-Drug Conjugates (ADCs). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on the molecule's characteristics, stability profile, and the experimental protocols necessary for its evaluation.

Core Chemical Properties

This compound is a complex molecule that consists of a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), connected to a linker system designed for conditional cleavage. This linker comprises a valine-citrulline (Val-Cit) dipeptide, a p-aminobenzylcarbamate (PAB) self-immolative spacer, and an N-hydroxysuccinimide (SuO) ester for conjugation to antibodies. The strategic design of this conjugate allows for stable circulation in the bloodstream and targeted release of the cytotoxic payload within cancer cells.

| Property | Value | Source |

| Molecular Formula | C₆₃H₉₇N₁₁O₁₆ | [1][2][3] |

| Molecular Weight | 1264.51 g/mol | [2][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | |

| Storage (Solid) | -20°C to -80°C, desiccated, protected from light | |

| Storage (in Solvent) | -20°C to -80°C for up to 6 months (freshly prepared is recommended) |

Stability Profile

The stability of this compound is a critical factor influencing its handling, storage, and the efficacy of the resulting ADC. The molecule possesses several key functional groups that are susceptible to degradation under various conditions.

N-Hydroxysuccinimide (SuO) Ester Hydrolysis

The SuO-ester is the reactive group responsible for conjugating the drug-linker to primary amines on the antibody. However, it is highly susceptible to hydrolysis in aqueous environments, particularly at neutral to alkaline pH. This hydrolysis reaction competes with the desired aminolysis (conjugation) reaction, reducing the efficiency of ADC production. The rate of hydrolysis is pH-dependent, increasing with higher pH values. It is therefore imperative that solutions of this compound are prepared fresh in anhydrous solvents like DMSO immediately prior to conjugation.

Valine-Citrulline (Val-Cit) Linker Stability

The Val-Cit dipeptide is designed to be a substrate for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells. This enzymatic cleavage is the intended mechanism for payload release.

-

Plasma Stability: The Val-Cit linker is generally stable in human plasma, which is crucial for minimizing premature drug release and off-target toxicity. However, it has been shown to be susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, which can lead to challenges in preclinical animal models.

-

Enzymatic Cleavage: In the acidic environment of the lysosome, Cathepsin B efficiently cleaves the peptide bond between citrulline and the PAB spacer. Studies have shown that this cleavage can be rapid, with over 80% digestion of the Val-Cit linker observed within 30 minutes in the presence of human liver lysosomes.

MMAE Payload Stability

Monomethyl auristatin E (MMAE) itself is a highly stable molecule. It shows no significant degradation in plasma or in the presence of lysosomal extracts or proteases like Cathepsin B.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of the chemical properties and stability of this compound.

Protocol for Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3% (v/v)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

-

C18 reverse-phase HPLC column

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 40°C.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 40°C.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature.

-

Thermal Degradation: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 1 mg/mL. Incubate at 60°C.

-

Control: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 1 mg/mL. Store at 4°C.

-

-

Time Points: Collect aliquots from each stress condition and the control at initial (t=0), 2, 4, 8, and 24 hours.

-

Sample Analysis: Immediately analyze the aliquots by reverse-phase HPLC or LC-MS.

-

HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm and 280 nm.

-

-

-

Data Analysis: Quantify the percentage of remaining this compound and the formation of any degradation products at each time point.

Protocol for In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the Val-Cit linker of this compound in human plasma.

Materials:

-

This compound

-

Human Plasma (frozen)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Incubator at 37°C

-

LC-MS system

Procedure:

-

Thaw Plasma: Thaw frozen human plasma on ice.

-

Sample Preparation: Spike a stock solution of this compound (in DMSO) into the plasma to a final concentration of 10 µg/mL. Prepare a control sample by spiking the drug-linker into PBS at the same concentration.

-

Incubation: Incubate the plasma and PBS samples at 37°C.

-

Time Points: Collect aliquots at 0, 1, 4, 8, and 24 hours.

-

Sample Processing: To each aliquot, add three volumes of cold acetonitrile to precipitate plasma proteins. Vortex and centrifuge at 14,000 rpm for 10 minutes.

-

Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact this compound and any released MMAE.

-

Data Analysis: Plot the concentration of intact this compound over time to determine its half-life in plasma.

Protocol for Cathepsin B Cleavage Assay

Objective: To confirm the enzymatic cleavage of the Val-Cit linker by Cathepsin B.

Materials:

-

This compound

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Activation Buffer (Assay buffer containing 5 mM DTT)

-

Incubator at 37°C

-

LC-MS system

Procedure:

-

Enzyme Activation: Pre-incubate Cathepsin B in Activation Buffer for 15 minutes at 37°C.

-

Reaction Initiation: In a microcentrifuge tube, add the this compound solution (dissolved in a minimal amount of DMSO and diluted in Assay Buffer) to the activated Cathepsin B solution. The final concentration of the drug-linker should be in the low micromolar range.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: Stop the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes) by adding a quenching solution (e.g., 1% formic acid in acetonitrile).

-

Analysis: Analyze the samples by LC-MS to quantify the disappearance of the parent drug-linker and the appearance of the cleaved product (MMAE).

-

Data Analysis: Plot the concentration of the substrate and product over time to determine the cleavage kinetics.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Mechanism of action for a this compound based ADC.

References

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. Frontiers | Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. n-hydroxysuccinimide ester functionalized: Topics by Science.gov [science.gov]

The Enzymatic Cleavage of the Val-Cit Dipeptide: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Cathepsin B-Mediated Hydrolysis of the Valine-Citrulline Linker, a Cornerstone of Modern Antibody-Drug Conjugate (ADC) Design.

This technical guide provides a comprehensive overview of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by cathepsin B, a critical mechanism for the targeted release of cytotoxic payloads in antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the cleavage mechanism, quantitative kinetic data, and standardized experimental protocols.

Introduction: The Role of Val-Cit in ADCs

Protease-cleavable linkers are a mainstay in ADC technology, designed to be stable in systemic circulation and efficiently hydrolyzed by enzymes prevalent in the lysosomal compartments of cancer cells.[1] The Val-Cit dipeptide has emerged as the gold standard for these linkers due to its favorable balance of high plasma stability and susceptibility to cleavage by lysosomal proteases, most notably cathepsin B.[] This enzyme is frequently overexpressed in various tumor types and exhibits optimal activity in the acidic environment of the lysosome (pH 4.5-5.5), making it an ideal trigger for site-specific drug release.[1]

The Cleavage Mechanism: A Multi-Step Process

The release of a cytotoxic payload from a Val-Cit-linked ADC is a sophisticated process that begins with the internalization of the ADC and culminates in the enzymatic cleavage of the linker within the lysosome.

ADC Internalization and Lysosomal Trafficking

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized via receptor-mediated endocytosis. The resulting endosome then traffics through the cell and fuses with a lysosome. This fusion exposes the ADC to the harsh lysosomal environment, which is characterized by a low pH and a high concentration of various hydrolytic enzymes, including cathepsin B.[3]

Enzymatic Cleavage by Cathepsin B

Within the lysosome, the cysteine protease cathepsin B recognizes the Val-Cit dipeptide as a substrate. The enzyme's active site, featuring a Cys-His catalytic dyad, facilitates the hydrolysis of the amide bond at the C-terminus of the citrulline residue.[1] The specificity of this cleavage is driven by favorable interactions between the enzyme's binding pockets and the dipeptide; the S2 subsite of cathepsin B accommodates the hydrophobic valine residue, while the S1 subsite binds to the citrulline.

Self-Immolation of the PABC Spacer

To ensure the release of an unmodified and fully active payload, a self-immolative spacer, typically p-aminobenzyl carbamate (PABC), is often incorporated into the linker. The cleavage of the bond between citrulline and the PABC group is the initiating event for a rapid, spontaneous 1,6-elimination reaction. This electronic cascade results in the fragmentation of the spacer, releasing the active drug, carbon dioxide, and an aromatic remnant. This "traceless" release mechanism is crucial for the efficacy of the ADC.

Quantitative Data on Linker Cleavage

While the precise kinetic parameters for the cleavage of Val-Cit linkers can vary significantly depending on the specific ADC construct and experimental conditions, studies on model substrates provide valuable insights into the efficiency of this process. It is important to note that direct kinetic data for full ADCs are not widely published.

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

Note: The values presented in this table are from a study using model substrates and are for comparative purposes. Actual values will vary depending on the specific ADC and experimental setup.

Linker Specificity and Considerations

Although the Val-Cit linker was initially designed for cleavage by cathepsin B, further research has revealed that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also hydrolyze this dipeptide. This enzymatic redundancy can be advantageous, as it reduces the likelihood of resistance developing due to the downregulation of a single protease.

However, the Val-Cit linker is not exclusively cleaved by lysosomal proteases. It has been shown to be susceptible to premature cleavage by other enzymes, including human neutrophil elastase and the mouse-specific carboxylesterase Ces1c, which can impact preclinical evaluation and potentially lead to off-target toxicity.

Experimental Protocols

The following section details standardized protocols for assessing the enzymatic cleavage of Val-Cit linkers.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol describes a typical experiment to quantify the release of a payload from an ADC in the presence of purified cathepsin B.

Objective: To determine the rate and extent of drug release from a Val-Cit-linked ADC upon incubation with recombinant human cathepsin B.

Materials:

-

ADC with Val-Cit linker

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 2 mM DTT)

-

Quenching Solution (e.g., acetonitrile with 0.1% formic acid)

-

HPLC system with a reverse-phase column

-

Standard of the free cytotoxic payload

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant cathepsin B in the assay buffer to ensure the active-site cysteine is in its reduced state.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).

-

Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM). Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution. This will precipitate the protein and halt enzymatic activity.

-

Sample Preparation: Centrifuge the quenched sample to pellet the precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of mobile phases (e.g., water and acetonitrile, both containing 0.1% formic acid) to separate the released payload.

-

Quantification: Determine the concentration of the released payload by integrating the area of its corresponding peak and comparing it to a standard curve generated with the free drug. Plot the concentration of the released drug over time to determine the cleavage rate.

Fluorogenic Substrate Cleavage Assay

This high-throughput method is suitable for screening linker sequences for their susceptibility to cleavage.

Objective: To determine the kinetic parameters (Km and kcat) of cathepsin B cleavage for a fluorogenic Val-Cit substrate.

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic substrate (e.g., Val-Cit-AMC)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0-6.0, containing DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare a serial dilution of the fluorogenic substrate in the assay buffer. The concentration range should span approximately 0.1 to 10 times the expected Km value.

-

Enzyme Preparation: Dilute the recombinant cathepsin B to the desired final concentration (e.g., 10-50 nM) in the assay buffer.

-

Assay Setup: Add the activated cathepsin B solution to the wells of the 96-well plate.

-

Initiate Reaction: Add the different concentrations of the substrate solution to the wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence over time in kinetic mode. For AMC-based substrates, typical excitation and emission wavelengths are ~350-380 nm and ~440-460 nm, respectively.

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore (e.g., AMC).

-

Plot V₀ against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

-

Conclusion

The cathepsin B-mediated cleavage of the Val-Cit dipeptide linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in ADCs. A thorough understanding of the cleavage mechanism, kinetic parameters, and potential off-target effects is essential for the design and optimization of next-generation ADC therapeutics. The experimental protocols provided in this guide offer a robust framework for the in-vitro characterization of Val-Cit linker cleavage, enabling researchers to make informed decisions in the drug development process.

References

An In-depth Technical Guide to SuO-Val-Cit-PAB-MMAE in Preclinical ADC Development

Introduction